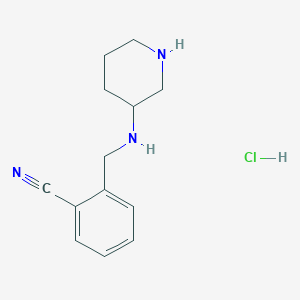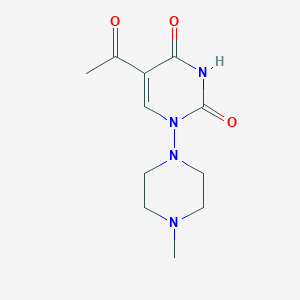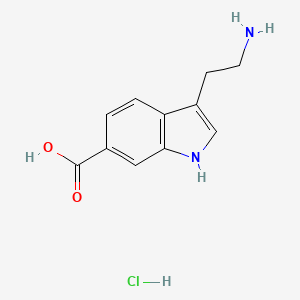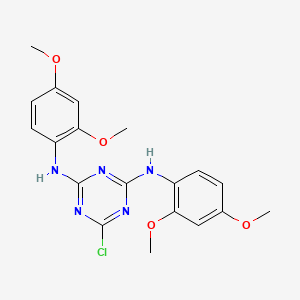
6-chloro-N,N'-bis(2,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-N,N'-bis(2,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine, commonly referred to as 6-CDMTD, is a nitrogen-containing compound with potential applications in the field of scientific research. 6-CDMTD is a derivative of triazine and has a molecular weight of 441.5 g/mol. It is a white crystalline solid that is soluble in water and organic solvents. 6-CDMTD is a versatile compound that can be used as a reagent in a variety of synthetic reactions and can be used as a ligand in coordination chemistry.
Aplicaciones Científicas De Investigación
Microwave-Assisted Synthesis in Supramolecular Chemistry Moral et al. (2010) explored the microwave-assisted synthesis of pyrazolyl bistriazines, including derivatives similar to 6-chloro-N,N'-bis(2,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine. They found that these compounds have potential applications in supramolecular chemistry, particularly for creating extended polymers with interesting fluorescence properties through complexation with specific acids and metals (Moral et al., 2010).
Antimalarial Activity Werbel et al. (1987) investigated a series of triazine compounds for their antimalarial properties. Although the compound was not directly studied, the research on similar triazine structures suggests potential bioactive properties that could be relevant for drug development (Werbel et al., 1987).
Environmental Decontamination Mulbry (1994) studied an enzyme from Rhodococcus corallinus capable of dechlorinating triazine compounds. This research is critical for understanding the environmental impact and biodegradation of compounds like this compound, which might be used in herbicides or other agricultural products (Mulbry, 1994).
Polyamide Synthesis Sagar et al. (1997) synthesized a range of aromatic polyamides containing s-triazine rings, showcasing the utility of triazine derivatives in creating novel polymers with high thermal stability and solubility in polar solvents. This indicates potential applications of such compounds in materials science (Sagar et al., 1997).
Dendrimeric Complex Synthesis Uysal and Koç (2010) reported the synthesis and characterization of dendrimeric melamine cored [salen/salophFe(III)] and [salen/salophCr(III)] capped complexes, demonstrating the use of triazine derivatives in the creation of complex molecular structures with potential applications in magnetic materials and catalysis (Uysal & Koç, 2010).
Propiedades
IUPAC Name |
6-chloro-2-N,4-N-bis(2,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O4/c1-26-11-5-7-13(15(9-11)28-3)21-18-23-17(20)24-19(25-18)22-14-8-6-12(27-2)10-16(14)29-4/h5-10H,1-4H3,(H2,21,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJMHCUVKJCQLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3=C(C=C(C=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]amino}-9H-fluoren-9-one](/img/structure/B2536659.png)
![[(1-Cyanocyclopentyl)carbamoyl]methyl 3-(thiophen-2-yl)propanoate](/img/structure/B2536660.png)
![N-[(2S)-2-Hydroxy-2-phenylethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2536661.png)
![Ethyl 3-(4-chlorophenyl)-5-[(4-methoxybenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2536662.png)
![3-Methoxy-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxybenzaldehyde](/img/structure/B2536664.png)
![4-methyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2536665.png)
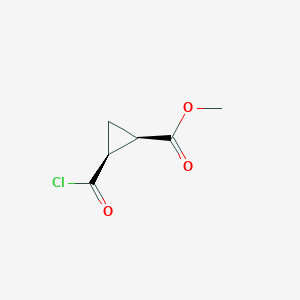
![Morpholin-4-yl-[(2S)-1-tritylaziridin-2-yl]methanone](/img/structure/B2536670.png)
![3-heptyl-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
